

# How to Determine Hydrogen Bond Acceptor Count

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## Compound Focus: Ftaxilide

CAS No.: 19368-18-4

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For a definitive answer on **Ftaxilide**, you will need to locate its detailed molecular structure. Once you have the structure, you can apply the standard methodology used by researchers and software.

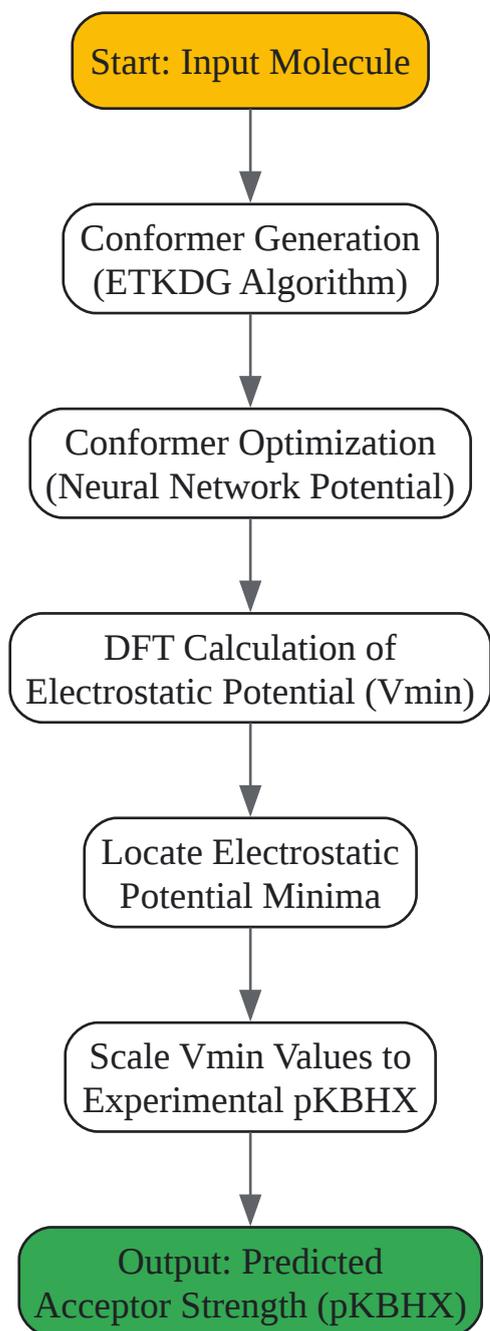
- **The Core Principle:** A **hydrogen bond acceptor** is an atom (typically oxygen, nitrogen, or sometimes fluorine) that possesses a lone pair of electrons capable of establishing a hydrogen bond [1] [2].
- **Standard Counting Method:** The count is the sum of all such acceptor atoms in the molecule. For the related "acceptor sites" count, it is the sum of the available lone electron pairs on those atoms [1].
- **Application in Drug Discovery:** This count is a critical parameter in rules like Lipinski's Rule of Five, where it is typically based on the total count of nitrogen and oxygen atoms [3].

## Advanced Measurement and Prediction Techniques

For your in-depth guide, here are key experimental and computational techniques used in research to characterize hydrogen-bonding. The table below summarizes high-throughput physicochemical descriptors for measuring intramolecular hydrogen bond (IMHB) propensity [4].

Descriptor	Measurement Basis	Application in IMHB Assessment
<b><math>\Delta\log P_{\text{oct-alk}}</math></b>	Difference in partition coefficient between octanol/water and alkane/water systems [4].	Primary physicochemical descriptor for IMHB propensity; a higher value suggests greater IMHB capacity [4].
<b>EPSA</b>	Electrophilic surface area measurement [4].	HT descriptor providing same information as $\Delta\log P_{\text{oct-alk}}$ for IMHB formation [4].
<b><math>\log k'_{80}</math> PLRP-S</b>	Chromatographic retention time [4].	HT descriptor providing same information as $\Delta\log P_{\text{oct-alk}}$ for IMHB formation [4].

Experimental and computational methods for evaluating hydrogen bonding are complex. The following workflow outlines a modern computational approach for predicting hydrogen-bond acceptor strength.



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*Computational prediction workflow for hydrogen-bond acceptor strength [5].*

## Experimental Measurement Protocols

For direct experimental measurement, the following protocols are standard in research settings.

- **pK<sub>6hx</sub> Measurement:** The strength of a hydrogen-bond acceptor is experimentally measured by determining the association constant with a model donor like **4-fluorophenol** in a non-polar solvent like **carbon tetrachloride**. The base-10 logarithm of this constant gives the **pK<sub>6hx</sub>** value, a direct measure of acceptor strength [5].
- **NMR Spectroscopy:** NMR is a key tool for quantifying intramolecular hydrogen bonds (IMHBs). A common strategy involves measuring the difference in proton chemical shifts (e.g., of OH or NH groups) in chloroform and dimethyl sulfoxide. Less negative temperature coefficients for amide protons also indicate IMHB formation [4].
- **Other Analytical Techniques**
  - **Infrared (IR) Spectroscopy:** Formation of an IMHB causes a measurable shift to lower wavenumbers in the stretching vibration band of the donor-hydrogen bond [4].
  - **X-ray/Neutron Diffraction:** These techniques provide direct experimental evidence of IMHB geometry, with neutron diffraction offering superior precision for locating hydrogen atoms [4].

## Computational Prediction Workflow

The computational method outlined in the diagram involves [5]:

- **Conformer Generation & Optimization:** A robust conformer search is performed, followed by optimization using fast neural network potentials.
- **Electrostatic Potential Calculation:** A single DFT calculation is performed on the lowest-energy conformer to compute the electrostatic potential around potential acceptor atoms.
- **Calibration:** The calculated electrostatic potential minima ( $V_{\min}$ ) are linearly scaled against an extensive database of experimental pK<sub>6hx</sub> values to make final predictions. This method achieves high accuracy with minimal computational cost.

## Suggestions for Locating Ftaxilide Structural Data

To find the specific structure of **Ftaxilide**, I suggest you:

- **Search specialized databases:** Look in crystallographic databases like the **Cambridge Structural Database (CSD)** or chemical databases like **PubChem** for a structural data file (SDF) or 2D/3D structure depiction.
- **Consult the primary literature:** Search for the original scientific paper where **Ftaxilide** was first synthesized and characterized. The experimental section will contain the full structural elucidation.

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## References

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